1,2-Cyclopentanedicarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentane-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNHEBAJXZVWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337319 | |
| Record name | 1,2-Cyclopentanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89851-79-6 | |
| Record name | 1,2-Cyclopentanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Cyclopentanedicarboxamide and Its Derivatives
Direct Synthesis of 1,2-Cyclopentanedicarboxamide
The direct synthesis of this compound primarily involves the amidation of cyclopentane-based precursors. These methods focus on achieving high yields and purity through optimized reaction conditions.
Reaction Pathways from Cyclopentane (B165970) Precursors
The most common precursors for the synthesis of this compound are 1,2-cyclopentanedicarboxylic acid and its corresponding esters, such as diethyl 1,2-cyclopentanedicarboxylate. chemicalbook.comlookchem.com One established industrial method involves the reaction of diethyl 1,2-cyclopentanedicarboxylate with ammonia (B1221849) under high pressure and temperature in an autoclave. chemicalbook.com
Another approach begins with 1,2-cyclopentanedicarboxylic acid, which can be converted to the diamide (B1670390). This conversion can also be a step in the synthesis of the corresponding imide, where the diamide is an intermediate that is subsequently cyclized. google.com For instance, this compound can be formed and then treated with acid catalysts like sulfuric acid or p-toluenesulfonic acid to yield cyclopentane-1,2-dicarboximide. Some synthetic routes also start from other cyclic compounds, such as cyclohexanone (B45756), which through a series of reactions including rearrangement, can yield the cyclopentane ring structure. google.com
Amidation Reactions and Conditions
The amidation of cyclopentane precursors to form this compound can be achieved under various conditions, often tailored to the specific starting material.
A direct amidation of diethyl 1,2-cyclopentanedicarboxylate is performed by heating it with a concentrated ammonia solution in an autoclave. This method is suitable for large-scale industrial production. chemicalbook.com
Alternatively, the synthesis can proceed through the formation of an intermediate ammonium (B1175870) salt. In one patented method, this compound is treated with formic or phosphoric acid in toluene (B28343) to create a stable ammonium salt. This salt is then heated to induce cyclization to the imide, implying the initial formation of the diamide.
The table below summarizes typical reaction conditions for the synthesis of this compound and its subsequent conversion to the imide.
| Starting Material | Reagents | Temperature | Pressure | Duration | Product | Yield | Reference |
| Diethyl 1,2-cyclopentanedicarboxylate | 27% Ammonia | 130°C | Autoclave | 5 h | Cyclopentane-1,2-dicarboximide | 96% | chemicalbook.com |
| This compound | Formic acid or Phosphoric acid, Toluene | 220-260°C | Atmospheric | 5 h | Cyclopentane-1,2-dicarboximide | 88% | google.com |
| This compound | Sulfuric acid or p-Toluenesulfonic acid | 150-180°C | Atmospheric | Not Specified | Cyclopentane-1,2-dicarboximide | 80-85% (purity) |
Yield Optimization and Purity Enhancement
Optimizing the yield and purity of this compound is crucial for its use as a chemical intermediate. Several strategies are employed to achieve this.
In the synthesis starting from diethyl 1,2-cyclopentanedicarboxylate, the high-pressure environment of the autoclave helps to drive the reaction towards the product, resulting in a high yield of the subsequent imide. chemicalbook.com For methods proceeding through the diamide intermediate, controlling the reaction temperature during cyclization is critical to prevent side reactions and carbonization, which can lower the yield and quality of the product. google.com
Purification of the final product, whether it is the diamide or the imide, is typically achieved through recrystallization. Common solvents used for this purpose include isopropanol (B130326) and toluene. In some methods, after the main reaction, toluene is added to dissolve impurities, and the desired product is then isolated by cooling crystallization. google.com The choice of solvent and recrystallization conditions is key to obtaining a product with high purity. For example, recrystallization from isopropanol has been reported to yield products with 80-85% purity.
Synthesis of Analogs and Functionalized Derivatives
The synthesis of analogs and functionalized derivatives of this compound allows for the exploration of new chemical space and the development of molecules with tailored properties.
Strategies for Ring Functionalization
Introducing functional groups onto the cyclopentane ring can be achieved through several synthetic strategies. One common approach is to start with an already functionalized cyclopentane precursor. For example, derivatives of 1,2-cyclopentanedicarboxylic acid with substituents on the ring can be synthesized and then subjected to amidation.
Another strategy involves the ring-opening functionalization of other cyclic systems to generate a functionalized cyclopentane core. nih.gov While not specific to this compound, these general methods could be adapted. For instance, the functionalization of cycloalkanols through C-C bond cleavage offers a pathway to substituted cyclopentane structures. nih.gov
Furthermore, functionalization can be achieved on the cyclopentane ring of a precursor before the final amidation step. For example, methods have been developed for the synthesis of trans-4-methylene-1,2-cyclopentanedicarboxylic acid, which can then be converted to the corresponding amide derivative. prepchem.com
Introduction of Heterocyclic Moieties
The introduction of heterocyclic moieties can significantly alter the properties of the parent molecule. One approach is to use the amide groups of this compound as handles for further reactions. For example, the diamide can be a precursor to fused heterocyclic systems.
A more common strategy involves building the heterocyclic ring onto a functionalized cyclopentane core. For instance, a cyclopentylamine (B150401) derivative can be used as a starting point for the construction of a heterocyclic base, as demonstrated in the synthesis of carbocyclic nucleoside analogs. cdnsciencepub.com In this approach, a suitably substituted cyclopentylamine is coupled with a reagent that allows for the formation of a heterocyclic ring, such as a thiouracil moiety. cdnsciencepub.com
General methods for the synthesis of heterocyclic derivatives often involve the condensation of a dicarbonyl compound or its equivalent with a binucleophilic reagent. While direct examples starting from this compound are not prevalent in the reviewed literature, the principles of heterocyclic synthesis suggest that it could be a viable precursor for certain classes of heterocyclic compounds. nih.govuobaghdad.edu.iq
Preparation of Isomeric Dicarboxamides (e.g., 1,1-Cyclopentanedicarboxamide)
The synthesis of isomeric dicarboxamides, such as 1,1-cyclopentanedicarboxamide, proceeds through the preparation of its corresponding dicarboxylic acid precursor. The synthesis of 1,1-cyclopentanedicarboxylic acid can be initiated from diethyl malonate.
The key steps for the synthesis of 1,1-Cyclopentanedicarboxamide are outlined below:
Cyclization: Diethyl malonate is reacted with 1,4-dibromobutane (B41627) in the presence of a base like sodium ethoxide to form diethyl 1,1-cyclopentanedicarboxylate. patsnap.com
Hydrolysis: The resulting diester undergoes hydrolysis, typically using a strong base like sodium hydroxide (B78521) followed by acidification, to yield 1,1-cyclopentanedicarboxylic acid. patsnap.com
Amidation: The dicarboxylic acid is then converted to 1,1-cyclopentanedicarboxamide. This is typically achieved by first converting the diacid to its more reactive diacyl chloride or diester derivative, followed by reaction with ammonia.
The following table provides an overview of the synthetic sequence.
| Step | Reactants | Reagents/Conditions | Product |
| 1. Cyclization | Diethyl malonate, 1,4-dibromobutane | Sodium ethoxide, Ethanol, Heating | Diethyl 1,1-cyclopentanedicarboxylate |
| 2. Hydrolysis | Diethyl 1,1-cyclopentanedicarboxylate | 1. NaOH (aq), Heat 2. HCl (aq) | 1,1-Cyclopentanedicarboxylic acid |
| 3. Amidation | 1,1-Cyclopentanedicarboxylic acid | 1. SOCl₂ or EtOH/H⁺ 2. Excess NH₃ | 1,1-Cyclopentanedicarboxamide |
Synthesis of Precursors to Advanced Intermediates (e.g., Dicarboxylic Acids)
The primary precursors for cyclopentanedicarboxamides are the corresponding dicarboxylic acids. The synthesis of these diacids can be accomplished through various routes, with the choice of method often depending on the desired isomer (e.g., cis or trans) and available starting materials.
A comparative study of synthetic routes to trans-cyclopentane-1,2-dicarboxylic acid highlights two prominent methods oregonstate.edu:
Alkylation of Diethyl Malonate: This method involves the reaction of diethyl malonate with 1,3-dibromopropane (B121459) to yield the ethyl ester of pentane-1,1,5,5-tetracarboxylic acid. oregonstate.edu Subsequent hydrolysis, acidification, and heating lead to the formation of the desired dicarboxylic acid. oregonstate.edu
From Pimelic Acid: This route involves a multi-step conversion starting from pimelic acid. oregonstate.edu
The cis-isomer, cis-1,2-cyclopentanedicarboxylic acid, can be prepared via the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid using a Raney nickel catalyst.
Another significant route to the cyclopentane carboxylic acid structure is the Favorskii rearrangement. This reaction involves the base-induced ring contraction of 2-chlorocyclohexanone (B41772) to produce methyl cyclopentanecarboxylate, which can then be hydrolyzed to cyclopentanecarboxylic acid. wikipedia.orgorgsyn.org
The table below summarizes key synthetic pathways to cyclopentanedicarboxylic acid precursors.
| Target Compound | Starting Material(s) | Key Transformation | Reference |
| trans-1,2-Cyclopentanedicarboxylic acid | Diethyl malonate, 1,3-Dibromopropane | Alkylation and cyclization | oregonstate.edu |
| trans-1,2-Cyclopentanedicarboxylic acid | Pimelic acid | Multi-step conversion | oregonstate.edu |
| cis-1,2-Cyclopentanedicarboxylic acid | 1-Cyclopentene-1,2-dicarboxylic acid | Catalytic Hydrogenation (Raney Ni) | |
| Cyclopentanecarboxylic acid methyl ester | 2-Chlorocyclohexanone | Favorskii Rearrangement | wikipedia.orgorgsyn.org |
| Diethyl 1,1-cyclopentanedicarboxylate | Diethyl malonate, 1,4-Dibromobutane | Alkylation and cyclization | patsnap.com |
Industrial-Scale Synthetic Approaches and Process Optimization
On an industrial scale, this compound serves as a key intermediate for the synthesis of 1,2-cyclopentanedicarboximide. This imide is a precursor for the antidiabetic drug gliclazide, making its efficient production a significant focus of process optimization.
Historically, the direct cyclization of the dicarboxamide to the dicarboximide required high temperatures (300-500°C), which led to carbonization, poor quality, and low yields (often below 50%). To overcome these challenges, several optimized processes have been developed and patented. These methods focus on lowering the reaction temperature and improving yield and purity.
Two notable industrial methods include:
Phosphoric Acid Catalysis: This method involves heating cyclopentane-1-formamide-2-ammonium formate (B1220265) (a salt of the dicarboxamide) with industrial-grade phosphoric acid. The reaction proceeds at a much lower temperature range of 220–260°C, leading to dehydration and cyclization. This process avoids the carbonization seen at higher temperatures and achieves a high yield of 88% with a purity of ≥99%.
Acetic Anhydride (B1165640) Dehydration: In this approach, cyclopentane-1-carboxamide-2-ammonium formate is refluxed in acetic anhydride. The acetic anhydride acts as both a dehydrating agent and a solvent. The reaction is maintained at 120°C, after which the product is isolated by crystallization from toluene. This method can achieve yields as high as 95% with a purity of 99.5%.
These optimized industrial processes are summarized in the table below.
| Method | Starting Material | Reagents/Conditions | Temperature | Yield | Purity |
| Phosphoric Acid Catalysis | Cyclopentane-1-formamide-2-ammonium formate | Industrial Phosphoric Acid, Toluene | 220-260°C | 88% | ≥99% |
| Acetic Anhydride Dehydration | Cyclopentane-1-carboxamide-2-ammonium formate | Acetic Anhydride, Toluene, Water | 120°C (reflux) | 95% | 99.5% |
These advancements in process chemistry represent a shift towards more sustainable and economically viable manufacturing, minimizing waste and energy consumption while maximizing product output and quality.
Reactivity and Chemical Transformations of 1,2 Cyclopentanedicarboxamide
Amide Bond Reactivity and Hydrolysis Studies
The amide bond, while generally stable, can be cleaved through hydrolysis under both acidic and basic conditions to yield the corresponding dicarboxylic acid. nih.gov This stability is due to resonance, which imparts a partial double bond character to the carbon-nitrogen bond. nih.gov
Hydrolysis of amides typically requires more stringent conditions, such as heating with aqueous acid or base, compared to other carboxylic acid derivatives like esters or acid chlorides. libretexts.orgmasterorganicchemistry.com
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the amide's carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then expels an amide ion (⁻NH₂) as the leaving group. The amide ion is a very strong base, making this step difficult and often the rate-limiting one. libretexts.org The initially formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt. An acidic workup is required to obtain the final 1,2-cyclopentanedicarboxylic acid. masterorganicchemistry.com
| Hydrolysis Condition | Catalyst/Reagent | Key Steps | Final Product (after workup) |
| Acidic | Dilute HCl, Heat | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of ammonium (B1175870) ion. | 1,2-Cyclopentanedicarboxylic acid |
| Basic | NaOH, Heat | 1. Nucleophilic attack by hydroxide ion. 2. Elimination of amide ion (poor leaving group). 3. Deprotonation of the resulting carboxylic acid. 4. Acid workup to protonate the carboxylate. | 1,2-Cyclopentanedicarboxylic acid |
Cyclization Reactions and Intramolecular Transformations
A significant intramolecular transformation of 1,2-cyclopentanedicarboxamide is its cyclization to form 1,2-cyclopentanedicarboximide. This reaction involves the formation of a new ring through the elimination of ammonia (B1221849).
Several methods have been developed to facilitate this dehydration and ring-closure reaction:
Thermal Cyclization with Acid Catalysis : One approach involves forming a salt of the dicarboxamide with an acid like formic acid or phosphoric acid in a solvent such as toluene (B28343). This salt is then heated to high temperatures (220–260°C), causing dehydration and cyclization to yield the imide with yields reported around 88%. Phosphoric acid has been noted to be more efficient, leading to fewer side products.
Direct Cyclization with Acid Catalysts : A more direct, solvent-free method employs acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at temperatures between 150–180°C. Another patented method uses 1,2-cyclopentanedicarboxylic acid itself as the catalyst for the cyclization. google.com
High-Temperature Cyclization : Heating this compound in the presence of a catalyst like 1,2-cyclopentanedioctyl phthalate (B1215562) at 220-240°C can also produce the desired imide. google.com
| Cyclization Method | Catalyst | Conditions | Reported Yield |
| Acid-Catalyzed Thermal Cyclization | Formic acid or Phosphoric acid | Toluene, Heat to 220–260°C | ~88% |
| Direct Acid-Catalyzed Cyclization (Solvent-Free) | Sulfuric acid or p-toluenesulfonic acid | Heat to 150–180°C | 80-85% |
| Catalytic High-Temperature Cyclization | 1,2-Cyclopentanedicarboxylic acid | Heat, Reduced Pressure Distillation | Not specified |
Derivatization via Functional Group Interconversions
The amide groups of this compound can be converted into other functional groups, expanding its synthetic utility. A primary example is the reduction of the amides to amines.
Reduction to Amines : The twin amide groups can be reduced to form 1,2-bis(aminomethyl)cyclopentane. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of an aluminate-oxygen complex to form an iminium ion intermediate. This intermediate is then further reduced by another hydride to yield the amine. libretexts.org This conversion of a C=O group to a CH₂ group is a characteristic reaction of amides with LiAlH₄. libretexts.org
Dehydration to Nitriles : While more common for primary amides derived from monocarboxylic acids, the amide groups could potentially be dehydrated to form nitrile (cyano) groups. This typically requires strong dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine. vanderbilt.edu This would convert this compound into 1,2-dicyanocyclopentane.
| Transformation | Reagent(s) | Product Functional Group | Resulting Compound |
| Reduction | 1. LiAlH₄, Ether 2. H₂O workup | Amine | 1,2-Bis(aminomethyl)cyclopentane |
| Dehydration | P₂O₅ or SOCl₂ or TsCl/Pyridine | Nitrile (Cyano) | 1,2-Dicyanocyclopentane |
Nucleophilic Acyl Substitution Reactions with Various Reagents
Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives. libretexts.org The reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the leaving group. pressbooks.pub Amides are the least reactive among carboxylic acid derivatives because the amide ion (⁻NH₂) is a poor leaving group. libretexts.org Consequently, these reactions are less common and require specific conditions.
The general mechanism can be catalyzed by acid or base:
Acid-Catalyzed : The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral nucleophile. byjus.com
Base-Catalyzed : A strong, negatively charged nucleophile attacks the carbonyl carbon directly. byjus.com
For a nucleophilic acyl substitution to be successful, the incoming nucleophile must generally be a stronger base than the leaving group. pressbooks.pub Given that the amide group (as ⁻NH₂) is a very strong base, it is a poor leaving group, making substitution difficult. Therefore, converting this compound into other carboxylic acid derivatives like esters or acid anhydrides via nucleophilic acyl substitution is generally not a favorable process. pressbooks.pub Reactions like hydrolysis (discussed in 3.1) are a specific type of nucleophilic acyl substitution where water is the nucleophile.
Stereoselective Transformations and Control
The stereochemistry of the this compound, which can exist as different stereoisomers (e.g., cis and trans), can influence its reactivity. For instance, the relative orientation of the two carboxamide groups can affect the ease of intramolecular reactions.
Cyclization : The cis-isomer of this compound is geometrically primed for intramolecular cyclization to the corresponding imide, as the two amide groups are on the same face of the cyclopentane (B165970) ring, facilitating ring closure. The trans-isomer would not be able to undergo this intramolecular cyclization.
Stereocontrolled Reactions : While specific research on stereoselective transformations starting from this compound is not extensively documented in the provided results, general principles of stereocontrol can be applied. For example, in the reduction of the amide to the amine, if a chiral reducing agent were used, it could potentially lead to a stereoselective synthesis, although this is more relevant when creating new stereocenters. In the case of reducing this compound, the existing stereocenters on the cyclopentane ring are preserved. Enamide cyclization strategies, which can be highly stereoselective, demonstrate how intramolecular reactions can be controlled to produce specific stereoisomers, a principle that is relevant to the cyclization of the cis-dicarboxamide. beilstein-journals.org
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Crystalline and Solution States
The primary amide groups (-CONH₂) are excellent hydrogen bond donors (N-H) and acceptors (C=O), making hydrogen bonding the dominant intermolecular force for 1,2-cyclopentanedicarboxamide. In the solid state, amides typically form robust and predictable hydrogen-bonded patterns, such as chains or dimers. The specific network formed by this compound would be highly dependent on its stereochemistry.
Trans Isomers: In the trans configuration, the two carboxamide groups are on opposite sides of the cyclopentane (B165970) ring. This arrangement could facilitate the formation of extended one-dimensional chains or tapes, where molecules link head-to-tail. Each molecule would donate two hydrogen bonds to its neighbors and accept two, creating a highly stable, cooperative network.
Cis Isomers: With both carboxamide groups on the same face of the ring, the cis isomer might favor the formation of cyclic dimers or more complex two- or three-dimensional networks. Intramolecular hydrogen bonding is also a possibility, though it is generally less favorable than intermolecular interactions in crystals.
In solution, these strong hydrogen bonding capabilities persist. The specific solvent would play a critical role; in protic solvents, the molecule would form hydrogen bonds with the solvent, while in nonpolar solvents, self-association through intermolecular hydrogen bonds would be more pronounced, potentially leading to the formation of soluble aggregates or gels.
Molecular Recognition Phenomena
Molecular recognition is the specific, non-covalent binding of two or more molecules. The efficacy of a synthetic receptor is often dictated by the principles of pre-organization and complementarity. The semi-rigid cyclopentane scaffold of this compound provides a degree of pre-organization, holding the amide groups in relatively fixed positions.
This structural feature makes it a promising candidate for the selective recognition of guest molecules, particularly those that can form multiple hydrogen bonds, such as dicarboxylic acids or other diamides. semanticscholar.org Furthermore, the chirality of this compound is crucial. Enantiomerically pure forms of the molecule could be used for chiral recognition, selectively binding one enantiomer of a guest molecule over the other. This diastereomeric molecular recognition is a well-established principle, where chiral hosts create distinct binding environments for chiral guests, leading to differences in binding affinity. wustl.edu
Self-Assembly Principles and Directed Assembly
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The strong, directional nature of the hydrogen bonds formed by the dicarboxamide moiety makes it an excellent driver for self-assembly. By modifying the cyclopentane ring or the amide groups, it is possible to direct the assembly process to form specific supramolecular structures.
For example, attaching long alkyl chains to the molecule could produce amphiphiles capable of self-assembling into micelles, vesicles, or fibers in solution, potentially forming supramolecular gels. The defined stereochemistry of the 1,2-disubstituted pattern acts as a "supramolecular synthon," guiding the molecules into predictable arrangements. This directed assembly is a cornerstone of crystal engineering, where the goal is to design molecules that crystallize in a predetermined structure. acs.org
Host-Guest Chemistry Investigations
Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. semanticscholar.org While this compound itself is too small to encapsulate guests, it serves as a fundamental building block for constructing larger host molecules. nih.gov By covalently linking multiple this compound units, it is possible to create macrocyclic or cage-like hosts.
These synthetic hosts would possess cavities lined with hydrogen-bonding amide groups, creating an environment suitable for binding polar guests. Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are well-known for their ability to form inclusion complexes, and a similar principle could be applied using scaffolds derived from this compound. semanticscholar.orgnih.gov The binding within such a host would be driven by a combination of hydrogen bonding and other non-covalent interactions within the pre-organized cavity.
Role of Other Non-Covalent Interactions (e.g., Van der Waals, Electrostatic)
Electrostatic Interactions: The amide group possesses a significant dipole moment, with partial negative charge on the oxygen atom and partial positive charge on the nitrogen and hydrogen atoms. These dipole-dipole interactions contribute to the ordering of molecules in both solid and solution states.
C-H···O Interactions: Weak hydrogen bonds between a carbon-hydrogen bond and the carbonyl oxygen of the amide group are also common in the crystal packing of such molecules. While individually weak, the cumulative effect of these interactions can be a significant factor in determining the final crystal structure. acs.org
The interplay of these forces governs the subtle energetic balance that determines molecular conformation and crystal packing. acs.org
Design of Supramolecular Architectures
The predictable bonding patterns and rigid conformational properties of this compound make it a valuable component for the rational design of complex supramolecular architectures. nih.gov It can be used as a "linker" or a "panel" in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) by modifying the amide nitrogens or the cyclopentane ring with appropriate functional groups.
Furthermore, its use in creating foldamers—polymers that adopt a specific, folded conformation stabilized by non-covalent interactions—is another area of potential. nih.gov A polymer chain incorporating chiral this compound units could be designed to fold into a stable helical structure, driven by a network of intramolecular hydrogen bonds. Such ordered structures are essential for mimicking the function of biological macromolecules like proteins.
Applications in Materials Science
Development of Functional Polymeric Materials
While specific studies on the incorporation of 1,2-Cyclopentanedicarboxamide into polymers are not extensively documented, the behavior of other cyclic monomers in polymerization provides a strong indication of its potential. Polyamides, a major class of engineering thermoplastics, are synthesized through the condensation polymerization of diamines and dicarboxylic acids. libretexts.org this compound, or its corresponding dicarboxylic acid, could serve as a novel monomer to introduce rigidity and specific stereochemistry into the polymer backbone.
This compound can be conceptually integrated into polymer chains, primarily polyamides, through its amide linkages. This could be achieved either by the ring-opening polymerization of a cyclic diamide (B1670390) monomer or, more conventionally, by using its precursor, 1,2-cyclopentanedicarboxylic acid, in a polycondensation reaction with a diamine. libretexts.orgdigitellinc.com The incorporation of such a cyclic monomer is known to significantly influence the properties of the resulting polyamide. For instance, the introduction of cyclic diacids into the backbone of Nylon-6,6 has been shown to alter the polymer's crystallinity and thermal properties. digitellinc.com
Reduced Crystallinity: The non-planar structure of the cyclopentane (B165970) ring would likely hinder the close packing of polymer chains, leading to a decrease in crystallinity compared to polyamides derived from purely linear monomers. digitellinc.com
Increased Glass Transition Temperature (Tg): The rigidity of the cyclic unit would restrict segmental motion within the polymer chain, resulting in a higher glass transition temperature. digitellinc.com This is a desirable property for materials requiring good thermal stability.
Altered Mechanical Properties: A higher Tg and modified crystallinity would translate to changes in mechanical properties, potentially leading to materials with a higher storage modulus. digitellinc.com
Cyclic vs. Linear Architecture: The topology of polymers, whether cyclic or linear, significantly impacts their physical properties. Cyclic polymers, lacking chain ends, exhibit different hydrodynamic volumes and diffusion characteristics, which can affect their circulatory half-life in biomedical applications. nih.govacs.org While not a direct application of the monomer's structure, the study of cyclic architectures is a key area in polymer science.
Table 1: Predicted Influence of this compound Incorporation on Polyamide Properties (based on analogous systems)
| Property | Expected Influence | Rationale |
| Crystallinity | Decrease | Disruption of linear chain packing by the cyclic monomer. digitellinc.com |
| Glass Transition Temperature (Tg) | Increase | Increased chain rigidity and restricted segmental motion. digitellinc.com |
| Storage Modulus | Increase | Higher Tg often correlates with a higher storage modulus below Tg. digitellinc.com |
| Solubility | Potentially Increased | Reduced crystallinity can lead to better solubility in certain solvents. |
Role in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), combine the properties of both organic and inorganic components to create materials with synergistic functionalities. youtube.comyoutube.com The organic component, often a di- or poly-carboxylic acid, acts as a "linker" that connects inorganic nodes (metal ions or clusters).
While there is no direct report of this compound being used in MOF synthesis, its precursor, 1,2-cyclopentanedicarboxylic acid, and the closely related 1,2,3,4-cyclopentanetetracarboxylic acid have been successfully employed as linkers. nih.govrsc.orgresearchgate.net These studies demonstrate that the cyclopentane-based backbone can be effectively integrated into the structure of MOFs. The use of such aliphatic, flexible linkers, in contrast to the more common rigid aromatic linkers, can impart unique properties to the resulting frameworks, including tunable pore sizes and potentially higher specific capacities in energy storage applications. nih.gov The dicarboxamide itself could potentially be used as a neutral ligand in coordination polymers, where the amide oxygen atoms could coordinate to metal centers.
Design of Supramolecular Materials with Tailored Properties
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. nih.gov The amide groups in this compound are excellent candidates for forming strong and directional hydrogen bonds, making it a promising building block for supramolecular materials such as gels.
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to gelation. wikipedia.org The self-assembly process is driven by non-covalent interactions, with hydrogen bonding being particularly important for amide-containing molecules. For example, cyclohexane (B81311) diamine derivatives have been shown to form in situ supramolecular gels through the formation of urea (B33335) moieties and subsequent hydrogen bonding. nih.govmdpi.com It is highly probable that this compound, with its two amide groups pre-organized on a rigid scaffold, could act as an effective LMWG in suitable solvents, forming fibrous networks stabilized by intermolecular amide-amide hydrogen bonds. The properties of such gels would be tunable by modifying the solvent and the concentration of the gelator.
Potential in Crystal Engineering for Solid-State Design
Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. rsc.org The amide group is a cornerstone of crystal engineering due to its ability to form robust and predictable hydrogen-bonding patterns. nih.gov
A key concept in crystal engineering is the "supramolecular synthon," which is a structural unit within a crystal that is formed by intermolecular interactions. rsc.org For primary amides, the most common and robust supramolecular synthon is the R2,2(8) dimer, where two amide molecules form a cyclic arrangement through a pair of N-H···O hydrogen bonds. rsc.orgnih.gov
Given the presence of two primary amide groups, this compound is expected to form extensive hydrogen-bonded networks in the solid state. Depending on the stereochemistry (cis or trans) of the amide groups, different supramolecular architectures can be envisioned. The trans isomer, for instance, could lead to the formation of one-dimensional hydrogen-bonded tapes or sheets, where the R2,2(8) synthon links the molecules. The defined stereochemistry of the cyclopentane ring would enforce a specific spatial arrangement of these hydrogen-bonded assemblies, allowing for a degree of control over the crystal packing. The interplay between the robust amide-amide hydrogen bonds and the shape of the cyclopentane backbone would be a critical factor in the design of new crystalline materials with predictable structures and properties. harvard.eduacs.org
Polymorphism Studies and Crystal Packing
The crystal structure of a molecule is fundamental to its physical properties, and in the case of this compound, the arrangement of molecules in the solid state is governed by a combination of its conformational flexibility and intermolecular interactions. The cyclopentane ring is not planar and can adopt various puckered conformations to minimize steric and torsional strain. The two most common conformations are the "envelope," with Cs symmetry, and the "twist," with C2 symmetry. The specific conformation adopted by this compound will depend on the energetic favorability of the positions of the carboxamide substituents.
Due to the presence of two carboxamide groups, hydrogen bonding is expected to be a dominant force in the crystal packing of this compound. These groups can act as both hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of extensive one-, two-, or three-dimensional networks in the solid state. The specific arrangement of these hydrogen bonds will be influenced by the stereochemistry of the molecule, i.e., whether it is the cis or trans isomer.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial consideration in materials science, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. While the potential for polymorphism in this compound exists due to its conformational flexibility and hydrogen bonding capabilities, specific studies dedicated to identifying and characterizing different polymorphic forms of this compound are not widely reported in the available scientific literature. Theoretical calculations could predict potential packing arrangements and their relative energies, but experimental validation would be required.
Table 1: Conformational and Stereochemical Aspects of this compound
| Feature | Description |
| Ring Conformation | The cyclopentane ring is non-planar and can adopt "envelope" (Cs symmetry) or "twist" (C2 symmetry) conformations to alleviate ring strain. |
| Stereoisomerism | Exists as cis and trans diastereomers due to the relative orientation of the two carboxamide groups. |
| Chirality | Both cis and trans isomers are chiral and can exist as pairs of enantiomers. |
| Key Intermolecular Interaction | Hydrogen bonding between the amide groups is expected to be the primary interaction governing crystal packing. |
Applications in Advanced Materials for Sensing and Separation
The rigid and stereochemically defined structure of the this compound scaffold suggests its potential as a building block in the design of advanced materials. The cyclopentane ring provides a robust framework that can be functionalized with various groups to tailor its properties for specific applications. However, a review of the current scientific literature does not indicate that this compound itself has been extensively utilized in the development of materials for sensing and separation technologies.
In the field of chemical sensing, molecules with specific recognition sites are designed to bind to target analytes, resulting in a measurable signal. The carboxamide groups of this compound can participate in hydrogen bonding, which is a key interaction in molecular recognition. In principle, derivatives of this compound could be synthesized to create receptors for specific molecules or ions. The defined stereochemistry of the cyclopentane backbone could be exploited to achieve high selectivity.
Similarly, in separation science, materials with well-defined pores or channels are used to separate components of a mixture based on size, shape, or chemical affinity. Polymers or metal-organic frameworks incorporating the this compound unit could potentially be designed for such purposes. The rigidity of the cyclopentane ring could contribute to the formation of a stable and predictable porous structure.
Despite this theoretical potential, there is a lack of published research detailing the practical application of this compound or its direct derivatives in sensing and separation materials. Research in these areas often focuses on other classes of compounds that may offer more readily tunable properties or simpler synthetic routes. Therefore, the application of this compound in these specific fields of advanced materials science remains an area open for future exploration.
Catalytic Applications and Methodological Investigations
As a Ligand in Homogeneous Catalysis
There is no significant body of research detailing the use of 1,2-Cyclopentanedicarboxamide or its simple derivatives as ligands in homogeneous catalysis. The properties that make ligands effective, such as specific donor atoms, steric profiles, and electronic characteristics, have been explored for many classes of compounds, but this compound does not appear to be a widely studied scaffold for this purpose.
Chiral Ligand Design for Asymmetric Catalysis
The design of chiral ligands is a cornerstone of asymmetric catalysis, with scaffolds like BINOL, Salen, and various phosphines being prominent. However, literature searches did not reveal studies where the chiral backbone of this compound is employed as a controlling element in chiral ligand design for asymmetric reactions. While other cyclic structures are common, this specific dicarboxamide has not been established as a "privileged" ligand scaffold.
Role in Metal-Catalyzed Organic Transformations
No specific metal-catalyzed organic transformations have been reported in the literature where this compound serves as a critical ligand to a metal center. The coordination chemistry of this compound with catalytically active metals and its subsequent application in transformations like cross-coupling, hydrogenation, or oxidation reactions remain undocumented.
As a Component in Heterogeneous Catalytic Systems
Heterogeneous catalysis often involves immobilizing a catalyst or ligand onto a solid support. There are no available research articles describing the incorporation of this compound into such systems. While related cyclopentane (B165970) derivatives, like 1,2,3,4-cyclopentane-tetracarboxylic acid, have been used as linkers in the synthesis of metal-organic frameworks (MOFs) for electrochemical applications, similar applications for the dicarboxamide have not been reported.
Mechanistic Studies of this compound-Based Catalytic Reactions
Given the absence of reported catalytic reactions involving this compound, there are consequently no mechanistic studies available. Research into reaction kinetics, catalyst resting states, intermediates, or computational modeling of transition states is contingent on the existence of an established catalytic system, which is not found in the current literature for this compound.
Catalyst Design and Performance Optimization
The process of catalyst design and performance optimization, which involves systematically modifying a ligand's structure to improve reaction yield, selectivity, and turnover number, has not been applied to this compound. There are no foundational studies to build upon for such optimization efforts.
Emerging Catalytic Roles and Future Directions
Currently, there are no identified emerging catalytic roles for this compound. The scientific community has not yet reported on its potential in novel catalytic cycles or green chemistry applications. Future research could potentially explore the coordination properties of its amide groups or the stereochemical potential of its chiral cyclopentane backbone, but as of now, this remains a completely unexplored area.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
